1-(2-Chloro-6-fluorophenyl)pentan-2-ol
CAS No.:
Cat. No.: VC13409352
Molecular Formula: C11H14ClFO
Molecular Weight: 216.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClFO |
|---|---|
| Molecular Weight | 216.68 g/mol |
| IUPAC Name | 1-(2-chloro-6-fluorophenyl)pentan-2-ol |
| Standard InChI | InChI=1S/C11H14ClFO/c1-2-4-8(14)7-9-10(12)5-3-6-11(9)13/h3,5-6,8,14H,2,4,7H2,1H3 |
| Standard InChI Key | ROJRPMDEVBIWTC-UHFFFAOYSA-N |
| SMILES | CCCC(CC1=C(C=CC=C1Cl)F)O |
| Canonical SMILES | CCCC(CC1=C(C=CC=C1Cl)F)O |
Introduction
1-(2-Chloro-6-fluorophenyl)pentan-2-ol is an organic compound characterized by its unique structural features, including a pentan-2-ol backbone substituted with a 2-chloro-6-fluorophenyl group. This compound is notable for its potential applications in medicinal chemistry due to its halogen and hydroxyl substituents, which can influence its reactivity and biological activity.
Potential Applications
1-(2-Chloro-6-fluorophenyl)pentan-2-ol has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure, featuring both halogen and hydroxyl substituents, makes it a candidate for interaction studies with biological systems. These interactions are crucial for understanding its pharmacological potential.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 1-(2-Chloro-6-fluorophenyl)pentan-2-ol, allowing for comparative analysis:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1-(4-Chlorophenyl)pentan-2-ol | Alcohol | Similar alcohol structure; different halogen substitution |
| 1-(3-Fluorophenyl)butan-2-ol | Alcohol | Variation in alkane chain length; fluorine substitution |
| 1-(2-Chlorophenyl)propan-2-ol | Alcohol | Shorter carbon chain; similar halogen substitution |
| 1-(3-Bromophenyl)pentan-2-one | Ketone | Similar aromatic substitution; different functional group |
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume